molecular formula C16H24N2O3S B5692655 N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5692655
M. Wt: 324.4 g/mol
InChI Key: APVPHFFQTIABGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as Sulpride, is a benzamide derivative that is commonly used in scientific research. It is a selective antagonist of dopamine D2 receptors and is often used in the study of dopamine-related disorders such as schizophrenia and Parkinson's disease.

Mechanism of Action

N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide acts as a selective antagonist of dopamine D2 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in the activity of dopamine in the brain, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on physiological processes. It has been shown to decrease the release of prolactin, a hormone involved in lactation and reproductive function. It has also been shown to affect the activity of the hypothalamus, a region of the brain involved in regulating a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is its ability to selectively block dopamine D2 receptors, allowing researchers to study the effects of dopamine on various physiological processes. However, one limitation is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. One potential area of research is the study of the effects of this compound on other physiological processes beyond those related to dopamine. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved selectivity and efficacy.

Synthesis Methods

The synthesis of N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of 3-aminobenzoic acid with isopropyl chloroformate to form N-isopropyl-3-aminobenzoic acid. This intermediate is then reacted with piperidine and sulfur dioxide to form this compound.

Scientific Research Applications

N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is widely used in scientific research due to its ability to selectively block dopamine D2 receptors. It has been used in the study of schizophrenia, Parkinson's disease, and other dopamine-related disorders. It is also commonly used in the study of the effects of dopamine on various physiological processes such as cognition, memory, and motor function.

properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)14-5-4-6-15(11-14)22(20,21)18-9-7-13(3)8-10-18/h4-6,11-13H,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVPHFFQTIABGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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